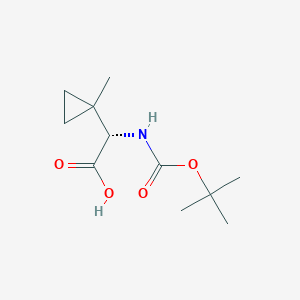

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned is a derivative of an amino acid with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis to protect amines .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Chemical Reactions Analysis

The Boc group can be removed from the amine under acidic conditions . Common methods for deprotection include treatment with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Applications De Recherche Scientifique

Nonaqueous Determination and Synthesis Techniques

A study by Ehrlich-Rogozinski presents a method for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, indicating its role in the precise determination of this protecting group in synthetic processes Ehrlich-Rogozinski, 1974.

Polymerization and Properties of Amino Acid-Based Polyacetylenes

Gao, Sanda, and Masuda have synthesized novel amino acid-derived acetylene monomers, leading to polymers with potential applications in biodegradable materials and drug delivery systems due to their unique helical conformations and specific rotations Gao et al., 2003.

Copolymerization and Chiral Amplification

Another work by Gao, Sanda, and Masuda explores the copolymerization of chiral amino acid-based acetylenes, demonstrating the potential for creating materials with specific optical properties through chiral amplification, which could have implications for advanced materials science Gao et al., 2003.

Synthesis of Constrained Peptidomimetics

Mandal et al. reported on the efficient synthesis of constrained peptidomimetic compounds, illustrating the versatility of tert-butyloxycarbonyl amino acids in the development of novel drug leads and peptidomimetics Mandal et al., 2005.

Molecular Structure and Conformation Analysis

Ejsmont, Gajda, and Makowski's study on tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester provides insights into the molecular conformation of tert-butyloxycarbonyl-protected peptides, which is crucial for designing peptides and peptidomimetics with desired biological activities Ejsmont et al., 2007.

Mécanisme D'action

Target of Action

Compounds with a tert-butoxycarbonyl (Boc) group are often used in organic chemistry as a protecting group for amines . The Boc group prevents the amine from reacting with other reagents until it is removed (deprotected) in a later step .

Mode of Action

The Boc group in “(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid” would likely interact with its target (the amine) by forming a covalent bond, thereby protecting the amine from further reactions .

Biochemical Pathways

The introduction and removal of Boc groups are important steps in many biochemical synthesis pathways, particularly in the synthesis of peptides .

Pharmacokinetics

The pharmacokinetics of “this compound” would likely depend on many factors, including its size, charge, and the presence of the Boc group. The Boc group might affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of the action of “this compound” would likely be the protection of an amine group, preventing it from reacting with other compounds .

Action Environment

The action of “this compound” would likely be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the removal of the Boc group often requires acidic conditions .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The tert-butoxycarbonyl group in (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid can be introduced into a variety of organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable

Cellular Effects

Compounds with a tert-butoxycarbonyl group are known to have implications in biosynthetic and biodegradation pathways , which could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The tert-butoxycarbonyl group is known to elicit a unique reactivity pattern . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The tert-butoxycarbonyl group is known to have implications in biosynthetic and biodegradation pathways .

Propriétés

IUPAC Name |

(2S)-2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVOXOHBBPCXTC-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2641442.png)

![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2641454.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2641456.png)

![(4-(tert-butyl)phenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2641459.png)

![2-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B2641460.png)

![2-[(1R,4R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2641463.png)

![1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2641464.png)